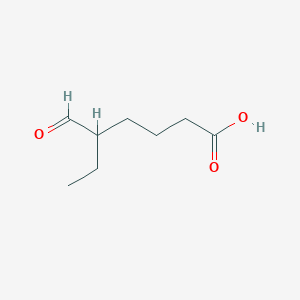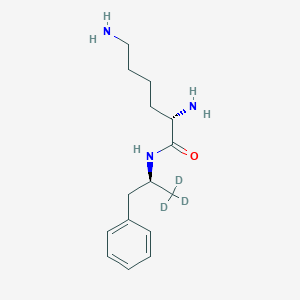
Lisdexamphetamine-d3 Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lisdexamphetamine-d3 Dihydrochloride is a deuterated form of lisdexamphetamine, a prodrug of dextroamphetamine. It is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD) and moderate to severe binge eating disorder. The deuterated form is often used in scientific research to study the pharmacokinetics and pharmacodynamics of the drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lisdexamphetamine-d3 dihydrochloride involves the coupling of deuterated amphetamine with L-lysine. The process typically includes the following steps:
Preparation of Deuterated Amphetamine: Deuterated amphetamine is synthesized by replacing the hydrogen atoms in amphetamine with deuterium.
Coupling Reaction: The deuterated amphetamine is then coupled with L-lysine using a coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dimethylformamide (DMF).
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deuterated amphetamine and L-lysine are synthesized and coupled in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and recrystallization. Quality control measures ensure the product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Lisdexamphetamine-d3 dihydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release deuterated amphetamine and L-lysine.
Oxidation: The amine group in the compound can be oxidized to form corresponding oxides.
Substitution: The compound can undergo substitution reactions where the deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Deuterated amphetamine and L-lysine.
Oxidation: Corresponding oxides of the amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Lisdexamphetamine-d3 dihydrochloride is widely used in scientific research, particularly in the fields of:
Pharmacokinetics and Pharmacodynamics: Used to study the absorption, distribution, metabolism, and excretion of lisdexamphetamine.
Neuropharmacology: Research on the effects of deuterated amphetamine on the central nervous system.
Drug Development: Used as a reference compound in the development of new ADHD and binge eating disorder treatments.
Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to study drug metabolism and interactions.
Mécanisme D'action
Lisdexamphetamine-d3 dihydrochloride is a prodrug that is converted to deuterated dextroamphetamine in the body. The active deuterated dextroamphetamine works by:
Inhibiting the Reuptake of Dopamine and Norepinephrine: It blocks the dopamine transporter (DAT) and norepinephrine transporter (NET), increasing the levels of these neurotransmitters in the synaptic cleft.
Increasing the Release of Dopamine and Norepinephrine: It promotes the release of these neurotransmitters from presynaptic neurons.
Binding to Vesicular Monoamine Transporter 2 (VMAT2): This action increases the release of neurotransmitters into the synaptic cleft.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dextroamphetamine: The active form of lisdexamphetamine.
Methamphetamine: Another amphetamine derivative with similar stimulant effects.
Methylphenidate: A stimulant used to treat ADHD, similar in action but different in chemical structure.
Uniqueness
Lisdexamphetamine-d3 dihydrochloride is unique due to its deuterated form, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make the compound more stable and allow for more precise tracking in metabolic studies.
Propriétés
Formule moléculaire |
C15H25N3O |
|---|---|
Poids moléculaire |
266.40 g/mol |
Nom IUPAC |
(2S)-2,6-diamino-N-[(2S)-1,1,1-trideuterio-3-phenylpropan-2-yl]hexanamide |
InChI |
InChI=1S/C15H25N3O/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19)/t12-,14-/m0/s1/i1D3 |
Clé InChI |
VOBHXZCDAVEXEY-BOYPKXIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


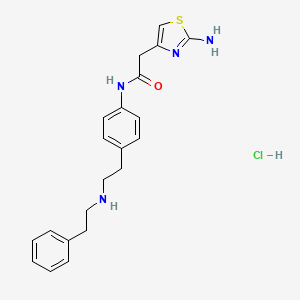



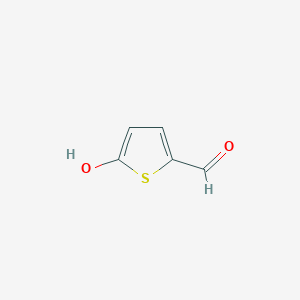
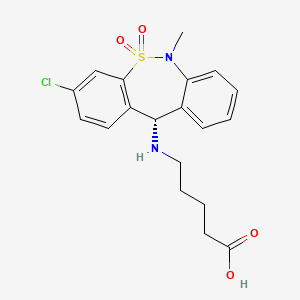



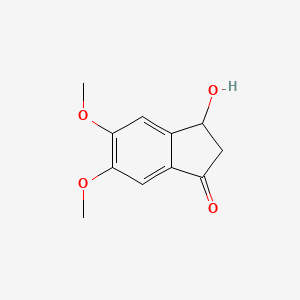


![2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride](/img/structure/B13437851.png)
